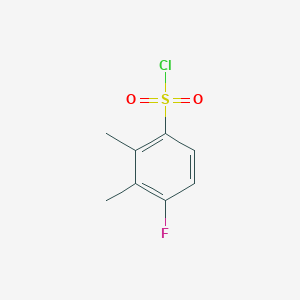

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring that is substituted with two methyl groups and one fluorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-fluorobenzenesulfonyl chloride typically involves the chlorination of 2,3-dimethyl-4-fluorobenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The presence of electron-donating methyl groups and an electron-withdrawing fluorine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) are used under controlled conditions to introduce various substituents onto the benzene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Synthesis Applications

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is highly reactive, making it a valuable building block in organic synthesis.

Key Synthesis Reactions

- Formation of Sulfonamides : The compound can be used to synthesize sulfonamides by reacting with amines. For example, it can react with dimethylamine to yield N,N-dimethyl-4-fluorobenzenesulfonamide.

- Sulfamoylbenzamide Derivatives : It has been utilized in the preparation of sulfamoylbenzamide derivatives which have shown potential as antiviral agents against hepatitis B virus (HBV) .

- Bioconjugation : The sulfonyl chloride group allows for the covalent attachment of biological molecules to solid supports, enhancing the development of biosensors and drug delivery systems .

Medicinal Chemistry

Research indicates that derivatives synthesized from this compound exhibit various biological activities:

- Antiviral Activity : Compounds derived from this sulfonyl chloride have demonstrated effectiveness against HBV by inhibiting viral replication .

- TRPA1 Inhibition : Research has identified related compounds that act as selective antagonists for the TRPA1 receptor, which is involved in pain pathways. This suggests potential applications in pain management therapies .

Case Studies

- A study highlighted the synthesis of a series of sulfamoylbenzamide derivatives from this compound that exhibited promising antiviral activity against HBV, showcasing its relevance in drug discovery .

- Another investigation explored the use of related sulfonyl chlorides in developing chemical probes for central nervous system targets, indicating the compound's utility in neurological research .

Mécanisme D'action

The mechanism of action of 2,3-Dimethyl-4-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluorobenzenesulfonyl chloride

- 2-Fluorobenzenesulfonyl chloride

- 3,4-Difluorobenzenesulfonyl chloride

Uniqueness

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride is unique due to the presence of both methyl and fluorine substituents on the benzene ring. The methyl groups increase the electron density on the ring, while the fluorine atom exerts a strong electron-withdrawing effect. This combination of substituents influences the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Activité Biologique

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and two methyl groups on the benzene ring, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the sulfonation of the corresponding aromatic compound. The general synthetic route includes:

- Starting Material : 2,3-Dimethyl-4-fluorobenzene.

- Reagents : Chlorosulfonic acid or sulfur trioxide.

- Reaction Conditions : Typically performed under controlled temperatures to avoid over-sulfonation.

This method yields this compound with high purity and yield.

Antiviral Activity

Research has indicated that derivatives of sulfonyl chlorides exhibit significant antiviral properties. For instance, compounds structurally related to this compound have been shown to inhibit hepatitis B virus (HBV) replication by affecting capsid assembly. A study demonstrated that specific sulfonamide derivatives could reduce the secretion of HBeAg (Hepatitis B e antigen) significantly, indicating their potential as antiviral agents against HBV .

Antibacterial Activity

The antibacterial activity of sulfonamide derivatives has been well-documented. Aryl sulfonamides, including those derived from benzenesulfonyl chlorides, have shown efficacy against various bacterial strains. For example, modifications in the sulfonamide structure can enhance activity against enterococci . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds are critical in assessing their antibacterial potential.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | X | Y |

| Related Aryl Sulfonamide | A | B |

Note: Specific values for this compound need to be determined experimentally.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through covalent bonding. The sulfonyl group can form stable bonds with nucleophilic sites in proteins or nucleic acids, thus altering their function.

- Inhibition of Viral Replication : Studies suggest that sulfonamide derivatives can disrupt the assembly of viral capsids, thereby inhibiting the replication cycle of viruses such as HBV .

- Antibacterial Mechanism : The antibacterial action may involve interference with bacterial enzyme systems or structural components essential for cell wall synthesis .

Study on Antiviral Efficacy

A recent study evaluated the antiviral effects of a series of benzenesulfonamide derivatives against HBV in vitro. The results indicated that certain modifications significantly enhanced their potency compared to standard antiviral agents like entecavir. The study measured HBeAg levels as a marker for viral replication and found substantial reductions with specific derivatives at micromolar concentrations .

Study on Antibacterial Properties

Another investigation focused on the antibacterial properties of structurally similar compounds against Enterococcus faecalis and Enterococcus faecium. The results showed that compounds with halogen substitutions exhibited improved antibacterial activity compared to their non-substituted counterparts .

Propriétés

IUPAC Name |

4-fluoro-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXZWLCAAPJTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.